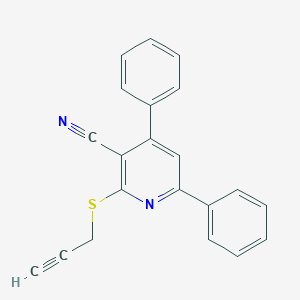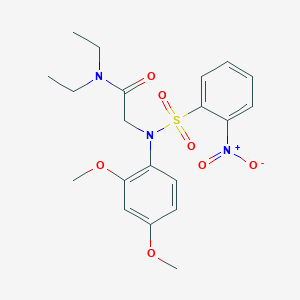
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a compound of significant interest due to its unique structure and potential applications in various fields. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities and potential use in medicinal chemistry.
准备方法
The synthesis of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.
Attachment of the Prop-2-ynylthio Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynylthio group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various pathogens.
Medicine: The compound is being investigated for its cytotoxic properties, particularly against cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: It is used in the development of fluorescent sensors for monitoring photopolymerization processes and as a photoinitiator in the polymer industry.
作用机制
The mechanism of action of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and proteases. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.
相似化合物的比较
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4,6-diphenylnicotinonitrile: This compound also exhibits cytotoxic and antimicrobial activities, but its structure lacks the prop-2-ynylthio group, which may influence its reactivity and biological properties.
4,6-Diphenyl-2-(methylthio)nicotinonitrile: Similar to the target compound, but with a methylthio group instead of a prop-2-ynylthio group, which may affect its chemical and biological behavior.
属性
分子式 |
C21H14N2S |
|---|---|
分子量 |
326.4g/mol |
IUPAC 名称 |
4,6-diphenyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H14N2S/c1-2-13-24-21-19(15-22)18(16-9-5-3-6-10-16)14-20(23-21)17-11-7-4-8-12-17/h1,3-12,14H,13H2 |
InChI 键 |
VMXYJQOMYWOXTO-UHFFFAOYSA-N |
SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
规范 SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-ethoxy-5-iodo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407234.png)
![4-Bromo-2-(9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B407238.png)
![N,N-Dimethyl-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B407240.png)
![9-Bromo-5-cyclohexyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407241.png)
![4-Bromo-2-[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407242.png)
![9-Bromo-5-cyclohexyl-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407243.png)
![2-(2-propynylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B407245.png)
![9'-Bromo-2'-(4-methylphenyl)-1',10'b-dihydrospiro(cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B407246.png)

amino]-N-(phenylmethyl)acetamide](/img/structure/B407250.png)

![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylphenyl)benzamide](/img/structure/B407254.png)
![N-(2,4-dimethylphenyl)-2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]acetamide](/img/structure/B407256.png)
![2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B407257.png)
